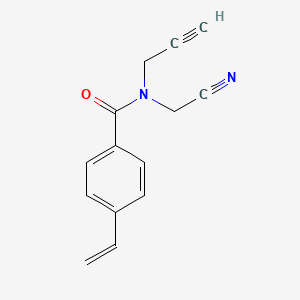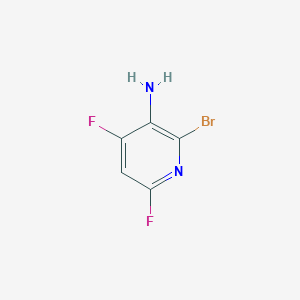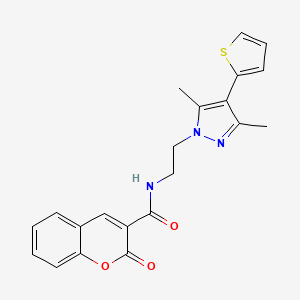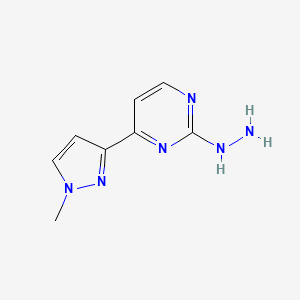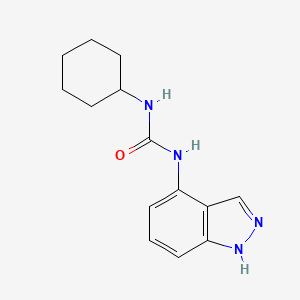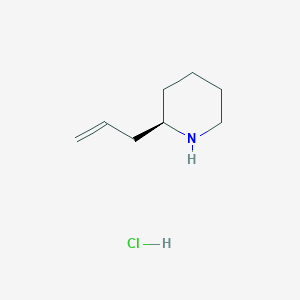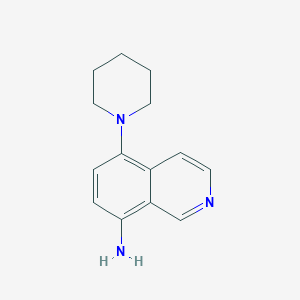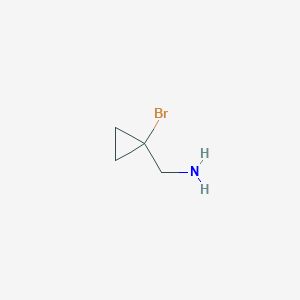![molecular formula C12H24ClNO2 B2749016 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride CAS No. 1311316-84-3](/img/structure/B2749016.png)
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is a synthetic organic compound with the molecular formula C12H23NO2·HCl It is characterized by the presence of two cyclopentane rings, each substituted with a hydroxyl group and connected via an aminomethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride typically involves the following steps:
-
Formation of the Aminomethyl Intermediate: : The initial step involves the reaction of cyclopentanone with formaldehyde and ammonia to form the aminomethyl intermediate. This reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst.
-
Hydroxylation: : The aminomethyl intermediate is then subjected to hydroxylation. This can be achieved through the reaction with hydrogen peroxide in the presence of a catalyst such as acetic acid, leading to the formation of the desired dihydroxy compound.
-
Hydrochloride Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines or cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentyl derivatives.
科学的研究の応用
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group may facilitate interactions with biological macromolecules, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-({[(1-Hydroxycyclohexyl)methyl]amino}methyl)cyclohexan-1-ol hydrochloride
- 1-({[(1-Hydroxycyclopropyl)methyl]amino}methyl)cyclopropan-1-ol hydrochloride
Uniqueness
1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is unique due to its dual cyclopentane structure, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific domains.
特性
IUPAC Name |
1-[[(1-hydroxycyclopentyl)methylamino]methyl]cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c14-11(5-1-2-6-11)9-13-10-12(15)7-3-4-8-12;/h13-15H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLOODXESKNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2(CCCC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-84-3 |
Source


|
| Record name | 1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
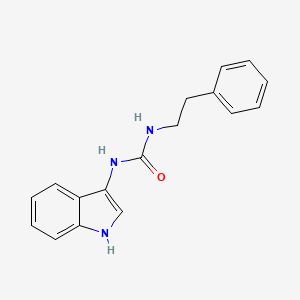
![3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2748934.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile](/img/structure/B2748935.png)
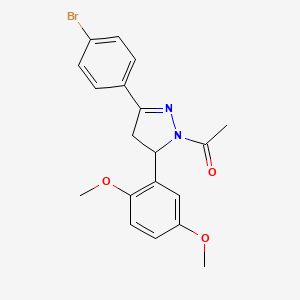
![2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2748937.png)
